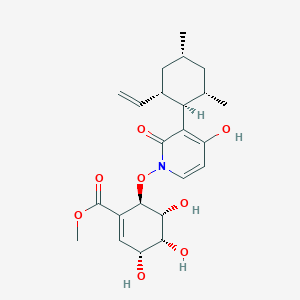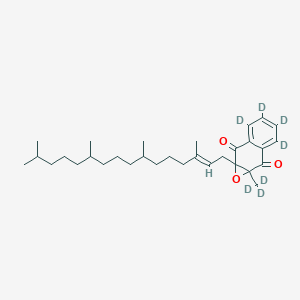
Vitamin K1 2,3-epoxide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin K1 2,3-epoxide-d7 is a deuterated form of Vitamin K1 2,3-epoxide, a derivative of Vitamin K1. This compound is a fat-soluble vitamin produced by plants and is essential for blood coagulation. The deuterated form, this compound, is used primarily in scientific research to study the metabolism and function of Vitamin K1 and its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 2,3-epoxide-d7 involves the deuteration of Vitamin K1 2,3-epoxide. The process typically includes the following steps:
Deuteration of Vitamin K1: This involves the replacement of hydrogen atoms in Vitamin K1 with deuterium atoms.
Epoxidation: The deuterated Vitamin K1 is then subjected to epoxidation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced epoxidation techniques to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Vitamin K1 2,3-epoxide-d7 undergoes several types of chemical reactions, including:
Oxidation: Conversion to Vitamin K1 quinone.
Reduction: Conversion back to Vitamin K1.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products:
Oxidation: Vitamin K1 quinone.
Reduction: Vitamin K1.
Substitution: Various substituted derivatives of Vitamin K1
Wissenschaftliche Forschungsanwendungen
Vitamin K1 2,3-epoxide-d7 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of Vitamin K1 and its metabolites.
Biology: Studied for its role in the Vitamin K cycle and its effects on blood coagulation.
Medicine: Investigated for its potential therapeutic applications in treating Vitamin K deficiency and related disorders.
Industry: Used in the development of analytical methods for the detection and quantification of Vitamin K compounds in various matrices
Wirkmechanismus
Vitamin K1 2,3-epoxide-d7 exerts its effects through its role in the Vitamin K cycle. The compound is converted to Vitamin K1 quinone by the enzyme Vitamin K1 2,3-epoxide reductase. This conversion is essential for the activation of Vitamin K-dependent proteins involved in blood coagulation. The molecular targets include the γ-glutamyl carboxylase enzyme, which modifies specific proteins to their active forms .
Vergleich Mit ähnlichen Verbindungen
Vitamin K1 (Phylloquinone): The parent compound of Vitamin K1 2,3-epoxide-d7.
Vitamin K1 2,3-epoxide: The non-deuterated form.
Vitamin K2 (Menaquinone): Another form of Vitamin K with a different side chain structure.
Vitamin K3 (Menadione): A synthetic form of Vitamin K.
Comparison: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis. This uniqueness sets it apart from other similar compounds, which do not have the same isotopic labeling .
Eigenschaften
Molekularformel |
C31H46O3 |
|---|---|
Molekulargewicht |
473.7 g/mol |
IUPAC-Name |
3,4,5,6-tetradeuterio-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |
InChI-Schlüssel |
KUTXFBIHPWIDJQ-VKXGTQFMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


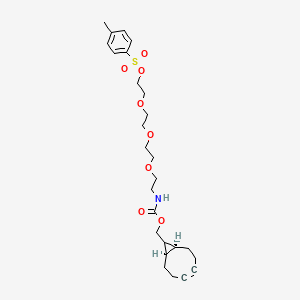
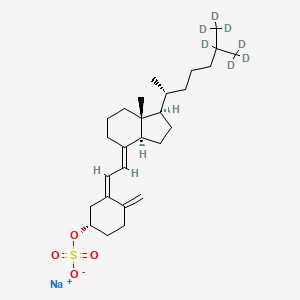
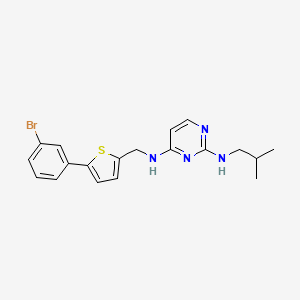
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)


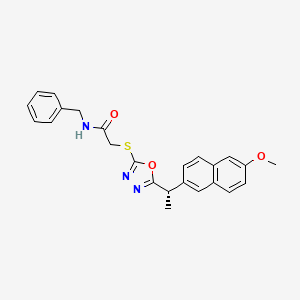

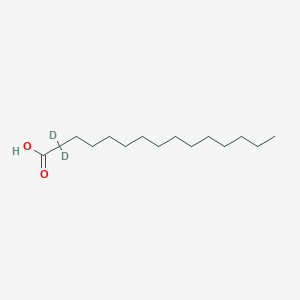
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)



